molecular formula C12H13BrO2 B15320402 6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]

6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]

Cat. No.: B15320402
M. Wt: 269.13 g/mol
InChI Key: RFJLYGBRAUOKJO-UHFFFAOYSA-N
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Description

6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] is a chemical compound characterized by its unique spiro structure, which includes a bromine atom and a dioxane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indene derivative and a brominating agent.

    Bromination: The indene derivative undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Spirocyclization: The brominated intermediate is then subjected to spirocyclization with a dioxane derivative under acidic or basic conditions to form the spiro compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization and Rearrangement: The spiro structure allows for cyclization and rearrangement reactions, leading to the formation of new ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can lead to the formation of hydroxyl or carbonyl compounds.

Scientific Research Applications

6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and spiro structure can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione: This compound has a similar spiro structure but contains an imidazolidine ring instead of a dioxane ring.

    6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-benzene]: This compound features a benzene ring in place of the indene moiety.

Uniqueness

6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] is unique due to its specific combination of a bromine atom, dioxane ring, and indene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,5'-1,3-dioxane]

InChI

InChI=1S/C12H13BrO2/c13-10-2-1-9-3-4-12(11(9)5-10)6-14-8-15-7-12/h1-2,5H,3-4,6-8H2

InChI Key

RFJLYGBRAUOKJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COCOC2)C3=C1C=CC(=C3)Br

Origin of Product

United States

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